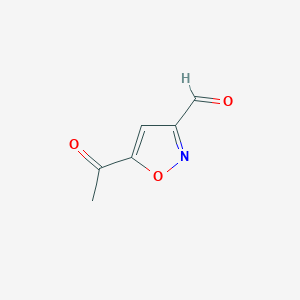
5-Acetylisoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylisoxazole-3-carbaldehyde is a heterocyclic compound featuring an isoxazole ring with acetyl and aldehyde functional groups at positions 5 and 3, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and yields 3,5-disubstituted isoxazoles efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Acetylisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Acetylisoxazole-3-carboxylic acid.
Reduction: 5-Acetylisoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetylisoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Acetylisoxazole-3-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in various biochemical pathways, influencing cellular processes and biological responses.
Comparison with Similar Compounds
- 5-Acetyl-3-isoxazolecarboxaldehyde
- 3,5-Dimethylisoxazole
- 5-Methylisoxazole-3-carbaldehyde
Comparison: 5-Acetylisoxazole-3-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the isoxazole ring This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these functional groups
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
5-acetyl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c1-4(9)6-2-5(3-8)7-10-6/h2-3H,1H3 |
InChI Key |
RKZHGCXWGSSEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















